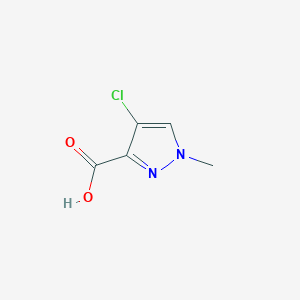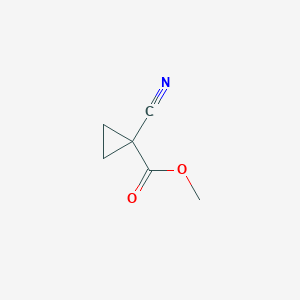
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . One of the carbon atoms in the ring is substituted with a chlorine atom and another with a methyl group .Physical And Chemical Properties Analysis
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 160.56 . The compound is stable under normal temperature and pressure .Wissenschaftliche Forschungsanwendungen
1. Antifungal Activity
- Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, were synthesized and tested against seven phytopathogenic fungi .
- Methods of Application: The compounds were synthesized and their activities were tested using an in vitro mycelia growth inhibition assay .
- Results: Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
2. Succinate Dehydrogenase Inhibitors
- Application Summary: Novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
- Methods of Application: Unique synthesis routes had to be developed, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction .
- Results: The synthesized compounds showed biological activity against selected Ascomycete pathogens .
3. Nitrification Inhibitor
- Application Summary: Pyrazole derivatives, such as 3-Methylpyrazole, have been used as nitrification inhibitors for nitrogen fertilizers .
- Methods of Application: These compounds are typically mixed with the fertilizer before it is applied to the soil .
- Results: The use of nitrification inhibitors can help to reduce the loss of nitrogen from the soil, improving the efficiency of the fertilizer .
4. Antimicrobial Compounds
- Application Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-formic Acid, a compound similar to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, has been used in the synthesis of antimicrobial compounds .
- Methods of Application: This compound can be used as a starting material in the synthesis of various antimicrobial compounds .
- Results: The resulting compounds have shown activity against a range of microbial species .
5. Antipromastigote Activity
- Application Summary: A compound with a structure similar to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid has shown potent in vitro antipromastigote activity .
- Methods of Application: The compound was tested using a molecular simulation study .
- Results: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
6. Insecticidal Activities
- Application Summary: Pyrazole derivatives, similar to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, have been synthesized and tested for insecticidal activities .
- Methods of Application: The compounds were synthesized and their activities were tested using standard insecticidal testing procedures .
- Results: The synthesized compounds showed promising insecticidal activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFXEYAWDBWTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344144 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
84547-85-3 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)



![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)





